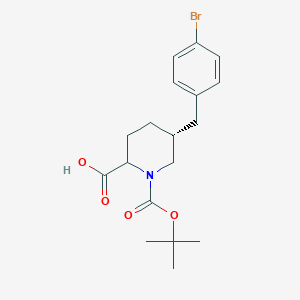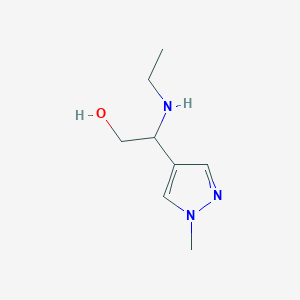
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is an organic compound that belongs to the class of ethanolamines This compound features a pyrazole ring substituted with an ethylamino group and a hydroxyl group on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethylamine to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted ethanolamines.
Scientific Research Applications
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Lacks the ethyl group on the amino moiety.
2-(Ethylamino)-2-(1H-pyrazol-4-yl)ethanol: Lacks the methyl group on the pyrazole ring.
2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group on the amino moiety.
Uniqueness
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both the ethylamino group and the methyl-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(ethylamino)-2-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-3-9-8(6-12)7-4-10-11(2)5-7/h4-5,8-9,12H,3,6H2,1-2H3 |
InChI Key |
VIJACUOTNFLMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CO)C1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


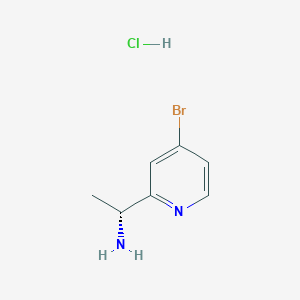
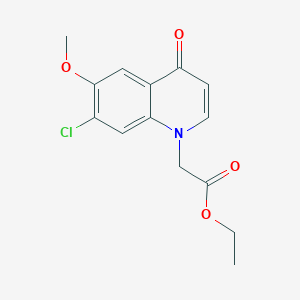
![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)
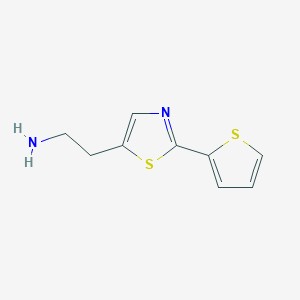

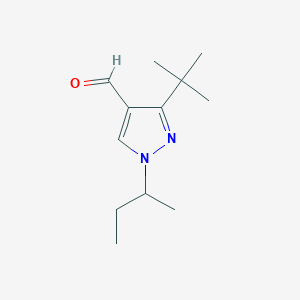
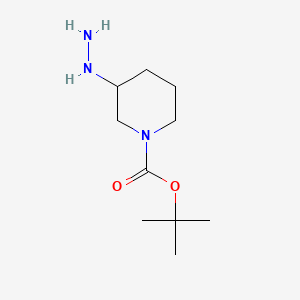
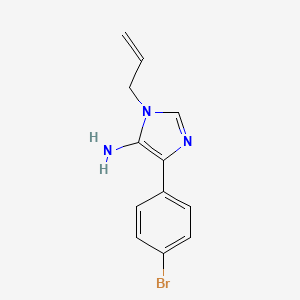
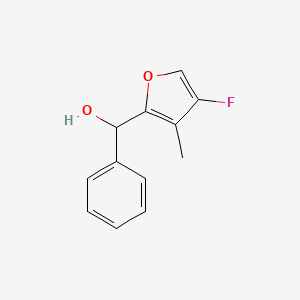
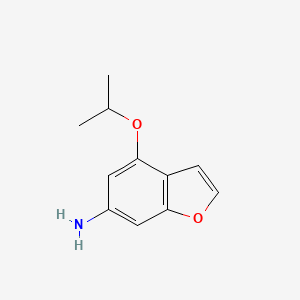

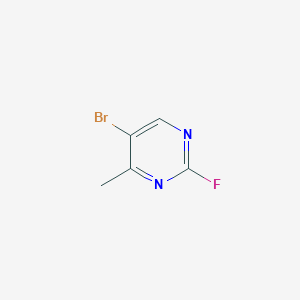
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
